molecular formula C22H18Cl2N2O2 B12180441 Benzamide, N,N'-1,4-phenylenebis[4-(chloromethyl)- CAS No. 1070880-16-8

Benzamide, N,N'-1,4-phenylenebis[4-(chloromethyl)-

Cat. No.: B12180441
CAS No.: 1070880-16-8
M. Wt: 413.3 g/mol
InChI Key: SBUVHKHRCAKDLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, N,N’-1,4-phenylenebis[4-(chloromethyl)-: is a compound with significant interest in organic chemistry due to its unique structure and versatile applications. This compound consists of a benzamide core with two chloromethyl groups attached to a 1,4-phenylenebis structure, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N,N’-1,4-phenylenebis[4-(chloromethyl)- involves nucleophilic acyl substitution. One common method involves the reaction of 4-(chloromethyl)benzoyl chloride with 1,4-phenylenediamine in the presence of a base such as triethylamine. This reaction typically occurs under basic conditions and yields the desired compound with good efficiency .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Benzamide, N,N’-1,4-phenylenebis[4-(chloromethyl)- undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl groups can be substituted by nucleophiles such as amines or azides.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzamide, N,N’-1,4-phenylenebis[4-(chloromethyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzamide, N,N’-1,4-phenylenebis[4-(chloromethyl)- is primarily related to its ability to undergo nucleophilic substitution reactions. The chloromethyl groups act as electrophilic sites, allowing nucleophiles to attack and form new bonds. This reactivity makes it a versatile intermediate in various chemical processes.

Comparison with Similar Compounds

Uniqueness: Benzamide, N,N’-1,4-phenylenebis[4-(chloromethyl)- is unique due to its 1,4-phenylenebis structure, which provides distinct spatial arrangement and reactivity compared to its 1,2-phenylenebis counterparts. This uniqueness makes it valuable for specific synthetic applications where the 1,4-arrangement is advantageous.

Biological Activity

Benzamide, N,N'-1,4-phenylenebis[4-(chloromethyl)-] is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H16_{16}N2_2O2_2
  • Molecular Weight : 316.4 g/mol
  • Purity : Typically around 95%
  • CAS Number : 28629

This compound is characterized by its ability to interact with various biological targets, making it a candidate for further pharmacological studies.

Benzamide, N,N'-1,4-phenylenebis[4-(chloromethyl)-] exhibits its biological activity primarily through the following mechanisms:

  • Enzyme Interaction : The compound interacts with amide hydrolases, which are enzymes that catalyze the hydrolysis of amide bonds. This interaction can lead to either inhibition or activation of these enzymes, thereby influencing various metabolic pathways.
  • Cell Signaling Modulation : It has been reported to modulate cell signaling pathways and gene expression, affecting cellular metabolism and function. This modulation can result in altered cellular responses under various physiological conditions.
  • Cross-linking Activity : The compound is known to accelerate cross-linking reactions with nucleotides, which may have implications in DNA interactions and stability.

Antiviral Properties

Recent studies have highlighted the compound's potential as an antiviral agent. For instance, derivatives of benzamide have shown broad-spectrum antiviral effects against viruses such as HIV-1 and HCV by enhancing intracellular levels of APOBEC3G (A3G), an enzyme that inhibits viral replication .

Cytotoxicity and Therapeutic Index

In laboratory settings, the cytotoxic effects of benzamide derivatives have been evaluated using various cell lines. The following table summarizes key findings regarding the cytotoxicity and therapeutic index:

CompoundIC50 (µM)Cell LineReference
Benzamide, N,N'-1,4-phenylenebis[4-(chloromethyl)-]VariesVarious
IMB-0523 (related derivative)1.99 (wild-type HBV)HepG2
Lamivudine (control)7.37 (wild-type HBV)HepG2

The IC50 values indicate the concentration required to inhibit 50% of the viral activity in cell cultures.

Study on Anti-HBV Activity

A notable study investigated a related compound, IMB-0523, which demonstrated higher anti-HBV activity than lamivudine. The study reported an IC50 value of 1.99 µM for wild-type HBV and highlighted the compound's low acute toxicity profile with an LD50 of 448 mg/kg in animal models .

Synthesis and Evaluation

The synthesis of benzamide derivatives typically involves nucleophilic acyl substitution methods. For example, N,N'-1,2-phenylenebis[4-(chloromethyl)benzamide] was synthesized with a yield of 61% through a similar pathway involving 4-(chloromethyl)benzoyl chloride and phenylenediamine under basic conditions .

Properties

CAS No.

1070880-16-8

Molecular Formula

C22H18Cl2N2O2

Molecular Weight

413.3 g/mol

IUPAC Name

4-(chloromethyl)-N-[4-[[4-(chloromethyl)benzoyl]amino]phenyl]benzamide

InChI

InChI=1S/C22H18Cl2N2O2/c23-13-15-1-5-17(6-2-15)21(27)25-19-9-11-20(12-10-19)26-22(28)18-7-3-16(14-24)4-8-18/h1-12H,13-14H2,(H,25,27)(H,26,28)

InChI Key

SBUVHKHRCAKDLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCl)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.